5-Bromo-1-chloro-2,3-diethoxybenzene
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Overview
Description
5-Bromo-1-chloro-2,3-diethoxybenzene: is an organic compound with the molecular formula C10H12BrClO2 It is a derivative of benzene, substituted with bromine, chlorine, and two ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-chloro-2,3-diethoxybenzene typically involves the bromination and chlorination of 2,3-diethoxybenzene. The process can be carried out using bromine and chlorine in the presence of a suitable catalyst under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-1-chloro-2,3-diethoxybenzene can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 5-Bromo-1-chloro-2,3-diethoxybenzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. Its unique substitution pattern makes it a valuable building block for constructing diverse molecular architectures.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activity and can be investigated for their therapeutic potential.
Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals. Its reactivity and functional groups make it suitable for various industrial applications, such as the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Bromo-1-chloro-2,3-diethoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions used. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the structure and function of the derivative compounds.
Comparison with Similar Compounds
- 5-Bromo-1-chloro-2,3-dimethoxybenzene
- 5-Bromo-1-chloro-2,3-difluorobenzene
- 5-Bromo-1-chloro-2,3-dimethylbenzene
Comparison: 5-Bromo-1-chloro-2,3-diethoxybenzene is unique due to the presence of ethoxy groups, which can influence its reactivity and solubility compared to similar compounds with different substituents. For example, the ethoxy groups can make the compound more soluble in organic solvents and may affect its electronic properties, making it more suitable for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
5-bromo-1-chloro-2,3-diethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO2/c1-3-13-9-6-7(11)5-8(12)10(9)14-4-2/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXWWGNCZUPPLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)Br)Cl)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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